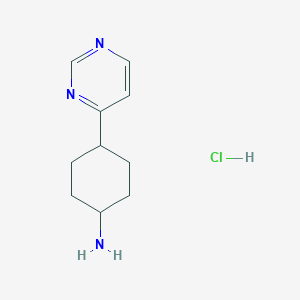

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Beschreibung

BenchChem offers high-quality 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H16ClN3 |

|---|---|

Molekulargewicht |

213.71 g/mol |

IUPAC-Name |

4-pyrimidin-4-ylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10;/h5-9H,1-4,11H2;1H |

InChI-Schlüssel |

OYLAUBMCDKAICF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1C2=NC=NC=C2)N.Cl |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Executive Summary

In modern drug discovery, precise analytical characterization of synthetic building blocks is non-negotiable. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a highly versatile pharmacophore frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an authoritative, in-depth breakdown of the molecular weight and exact mass of this compound. By examining the causality behind its salt form selection and detailing a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol, this guide serves as a definitive reference for analytical validation in pharmaceutical workflows.

Chemical Identity & Structural Characteristics

The compound is officially registered under CAS number 1956325-63-5[1]. As a hydrochloride salt, it possesses the molecular formula C10H16ClN3[2] and a nominal molecular weight of 213.71 g/mol [3].

To ensure accurate mass spectrometry targeting, it is critical to distinguish between the macroscopic molecular weight (used for stoichiometric weighing) and the monoisotopic exact mass (used for HRMS detection).

Table 1: Quantitative Chemical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| CAS Registry Number | 1956325-63-5 | N/A |

| Molecular Formula | C10H16ClN3 | C10H15N3 |

| Molecular Weight (Average) | 213.71 g/mol | 177.25 g/mol |

| Monoisotopic Exact Mass | 213.1033 Da | 177.1266 Da |

Causality in Form Selection: Why the Hydrochloride Salt?

From an experimental design perspective, working with the hydrochloride (HCl) salt rather than the free base is a deliberate, causality-driven choice:

-

Chemical Stability: Primary cycloalkylamines in their free base form are highly susceptible to atmospheric oxidation and can react with ambient CO₂ to form carbamates. The HCl salt locks the amine in a protonated state, yielding a stable, crystalline solid with an extended shelf life.

-

Aqueous Solubility: Drug development workflows require high-concentration stock solutions for in vitro assays. The ionic nature of the HCl salt drastically lowers the partition coefficient (LogP), ensuring rapid and complete dissolution in aqueous buffers and polar mobile phases.

Theoretical Exact Mass Calculation

High-resolution mass spectrometry relies on the exact mass of the most abundant isotopes. The theoretical exact mass of the free base (C10H15N3) is calculated using the standard monoisotopic masses provided by .

Table 2: Exact Mass Calculation Breakdown (Free Base)

| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 15 | 1.007825 | 15.117375 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Total Exact Mass | 177.126597 Da |

During positive electrospray ionization (ESI+), the salt dissociates, and the free base accepts a proton (H⁺). Because a proton is a hydrogen atom minus an electron, its exact mass is 1.007276 Da .

Table 3: Ionization Mass Targets for LC-HRMS (Positive Mode)

| Ion Species | Formula | Added Mass (Da) | Target Exact Mass (Da) |

| Protonated Ion [M+H]⁺ | C10H16N3⁺ | + 1.007276 (H⁺) | 178.1339 |

| Sodium Adduct [M+Na]⁺ | C10H15N3Na⁺ | + 22.989769 (Na⁺) | 200.1164 |

Analytical Validation: Self-Validating LC-HRMS Protocol

To confirm the identity of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, a rigorous LC-HRMS protocol must be employed. This protocol is designed as a self-validating system , incorporating built-in system suitability checks to eliminate false positives caused by isobaric interference or column carryover, adhering to.

Step-by-Step Methodology

-

Step 1: System Suitability (Blank Injection)

-

Action: Inject 1 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Causality: Establishes a baseline and proves the absence of column carryover at the target m/z of 178.1339, ensuring the system is clean prior to sample introduction.

-

-

Step 2: Sample Preparation

-

Action: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

-

Causality: Formic acid acts as an optimal proton donor for ESI+ without causing the severe ion suppression typically associated with stronger ion-pairing agents like Trifluoroacetic acid (TFA).

-

-

Step 3: Chromatographic Separation (UHPLC)

-

Action: Inject 1 µL onto a C18 UHPLC column (e.g., 1.7 µm particle size) using a gradient of Water/FA and Acetonitrile/FA.

-

Causality: Sub-2-micron particles provide superior peak capacity, successfully resolving the target polar amine from structurally similar synthetic byproducts before they enter the mass spectrometer.

-

-

Step 4: HRMS Detection (Orbitrap / Q-TOF)

-

Action: Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 178.1339 with a mass tolerance window of < 5 ppm.

-

Causality: High-resolution instruments distinguish the target compound from isobaric background noise, confirming the exact elemental composition rather than just the nominal mass.

-

-

Step 5: Data Processing & Mass Error Calculation

-

Action: Calculate the mass error using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A result of ≤ 5 ppm validates the chemical identity.

-

Workflow Visualizations

The following diagrams map the logical progression of the analytical workflow and the mechanistic pathway of ionization.

Figure 1: Step-by-step LC-HRMS workflow for exact mass determination of the target compound.

Figure 2: Logical relationship of salt dissociation and ESI+ protonation for mass analysis.

References

-

ChemBK. "C10H16ClN3 - 4-(pyrimidin-4-yl)cyclohexan-1-amine hydrochloride." Chemical Database. Available at:[Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." International Union of Pure and Applied Chemistry. Available at:[Link]

-

ACS Publications. "Guidelines for High-Resolution Mass Spectrometry." Analytical Chemistry. Available at:[Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Abstract

As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safety and toxicity profiles is paramount. This guide provides a detailed examination of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (CAS No. 1020253-23-4), a heterocyclic compound of interest to researchers in medicinal chemistry and pharmacology. Due to the limited publicly available, compound-specific toxicity data, this document synthesizes information from Safety Data Sheets (SDS) for structurally related analogs, establishes a presumptive toxicological profile, and presents a logical, tiered framework for experimental hazard assessment. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and to inform robust, data-driven risk assessments when handling this and similar novel compounds.

Introduction and Compound Overview

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a small molecule featuring a pyrimidine ring linked to a cyclohexanamine moiety. This structural motif is of interest in drug discovery, as both pyrimidine and cyclohexanamine are privileged scaffolds found in numerous biologically active compounds. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Given its potential utility in screening libraries and as a building block for more complex molecules, a thorough understanding of its potential hazards is essential for safe handling and for predicting potential liabilities in a drug development context. This guide will deconstruct the available safety information and outline a practical, scientifically-grounded approach to characterizing its toxicological profile.

Interpretation of Available Safety Data

Key Presumptive Hazards:

Based on analysis of related structures, the primary hazards associated with this class of compounds are summarized below.

| Hazard Classification | Description of Potential Effects | Precautionary Guidance |

| Skin Corrosion/Irritation | Analogous amine compounds are frequently classified as corrosive or irritant.[1][2][3][4][5] Direct contact may cause skin irritation or, in more severe cases, chemical burns.[2][4][5][6] | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[1][7] |

| Serious Eye Damage/Irritation | As with skin, related amines are often severely irritating or corrosive to the eyes.[1][2][3][4] Direct contact can cause serious, potentially irreversible, eye damage.[2][4] | Wear safety glasses with side shields or chemical splash goggles.[7] An eyewash station should be readily accessible.[8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Many small molecule amines exhibit some level of acute toxicity if ingested, absorbed through the skin, or inhaled.[2][6][9][10] Cyclohexylamine, a core component, is toxic by all routes of exposure.[5] | Do not ingest. Avoid generating dust or aerosols.[1][8] Handle in a well-ventilated area or a chemical fume hood.[8][11][12] |

| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][12][13] | Use engineering controls like a fume hood to minimize inhalation exposure.[4][8] If significant dust is expected, a respirator may be necessary.[2] |

It is critical to note that these are presumed hazards. The definitive toxicological profile of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride can only be established through empirical testing.

A Tiered Framework for Experimental Toxicity Assessment

For a novel compound with a sparse data profile, a tiered or stepwise approach to toxicity testing is the most logical and resource-efficient strategy. This approach begins with simple, rapid in vitro assays and progresses to more complex studies only as needed, based on the results of the preceding tier and the intended application of the compound.

Below is a diagram and description of a recommended experimental workflow.

Caption: A tiered workflow for assessing novel compound toxicity.

Tier 1: Foundational In Vitro Screening

The objective of Tier 1 is to rapidly identify major liabilities using cell-based and cell-free assays.

Protocol Example: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Causality & Rationale: The Ames test is a cornerstone of genotoxicity testing. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, rendering them unable to grow without external histidine. A positive result (i.e., bacterial growth) indicates the test compound has caused a reverse mutation, suggesting it is a potential mutagen and, by extension, a potential carcinogen. The inclusion of a liver enzyme fraction (S9) is critical because many chemicals only become mutagenic after being metabolized by the liver.

-

Methodology:

-

Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article that is not overly toxic to the bacteria.

-

Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of sterile buffer (for experiments without metabolic activation) or 0.5 mL of S9 mix (for experiments with metabolic activation). b. Vortex gently and pre-incubate at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate. d. Allow the overlay to solidify.

-

Controls (Self-Validating System):

-

Negative Control: Vehicle (e.g., DMSO, water) only. Establishes the baseline spontaneous reversion rate.

-

Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100/1535, 4-nitroquinoline-N-oxide for TA98).

-

Positive Control (+S9): A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).

-

-

Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

-

Acceptance Criteria: A result is considered positive if there is a concentration-dependent increase in revertant colonies and the count is at least double the negative control background. The positive controls must induce a robust increase in revertants.

-

Safe Handling and Risk Mitigation

Based on the presumptive hazard profile, the following procedures are mandatory when handling 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

4.1. Engineering Controls

-

Primary Containment: All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain potential spills.[8][12]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[11]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are required.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[1][7]

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron may be warranted.[6]

4.3. Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

-

Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

Ingestion: Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Seek immediate medical attention.[1]

4.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][11] Keep away from strong oxidizing agents and acids.[1][6]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1][6] Unused product may be classified as hazardous waste.

Conclusion and Data Gaps

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride should be handled as a potentially hazardous substance, with a primary risk of skin/eye irritation or corrosion and potential for acute toxicity. The current assessment is based on structural analogy, and significant data gaps exist for nearly all toxicological endpoints, including carcinogenicity, reproductive toxicity, and specific target organ toxicity.

The tiered experimental framework presented in this guide provides a clear and scientifically rigorous pathway for closing these data gaps. Researchers and institutions working with this compound are strongly encouraged to generate, at a minimum, the Tier 1 in vitro data to ensure a foundational understanding of its safety profile and to make informed decisions about its continued development or use. A proactive approach to safety is not only a regulatory requirement but also a scientific and ethical obligation.

References

- Safety Data Sheet. (2015, June 11). CHEMTRON SUPPLY CORPORATION.

- SAFETY DATA SHEET - Cyclohexylamine hydrochloride. Fisher Scientific.

- Pyrimidine (Standard)-SDS. MedChemExpress.

- Cyclohexamine | Anchem Sales. (2016, August 1). Anchem Sales.

- SAFETY DATA SHEET - 4-Cyclohexylaniline. Fisher Scientific.

- SAFETY DATA SHEET - Cyclohexylamine. (2015, May 11). Spectrum Chemical.

- SAFETY DATA SHEET - Pyrimidine. ThermoFisher.

- Safety Data Sheet - Pyrimidin-4-yl-methanamine hydrochloride. CymitQuimica.

- SAFETY DATA SHEET - 4-Methylcyclohexylamine Hydrochloride. TCI Chemicals.

- SAFETY DATA SHEET - TRANS-4-AMINOCYCLOHEXANOL. Fisher Scientific.

- SAFETY DATA SHEET - 4-Aminocyclohexanecarboxylic acid. Fisher Scientific.

- Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4). Generic.

- Cyclohexylamine - Material Safety Data Sheet. (2001, February 15). USDA.

- Safety Data Sheet - 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline. Jubilant Ingrevia.

Sources

- 1. fishersci.com [fishersci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. trc-corp.com [trc-corp.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. anchemsales.com [anchemsales.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Structural Elucidation and Stereochemical Profiling of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride: A Technical Guide

Executive Summary

The 4-(pyrimidin-4-yl)cyclohexanamine motif is a privileged and highly versatile pharmacophore in modern drug development. It is most prominently featured in the design of targeted kinase inhibitors, including those directed against CDK4/6 and Pim1 [1][2]. In these architectures, the pyrimidine ring typically functions as a hinge-binding element within the ATP-binding pocket, while the cyclohexanamine moiety serves as a rigid, stereochemically defined linker that projects the terminal amine into the solvent channel to improve solubility or form critical salt bridges.

Understanding the exact stereochemistry and solid-state conformation of its hydrochloride salt is paramount for structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of the stereochemical landscape, crystallization principles, and X-ray crystallographic workflows required to definitively characterize 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

Molecular Geometry and Stereochemical Landscape

In 1,4-disubstituted cyclohexanes, the molecule is inherently achiral (possessing an internal plane of symmetry passing through C1 and C4) but exists as distinct cis and trans diastereomers. The stereochemistry of the cyclohexane ring dictates the spatial vector of the primary amine, which is a critical determinant of target affinity [4].

Conformational Locking

The pyrimidin-4-yl group possesses a significant A-value (conformational free energy), which effectively acts as an anchor. To minimize 1,3-diaxial steric clashes, the cyclohexane ring is thermodynamically locked into a chair conformation where the pyrimidine ring is strictly equatorial .

-

Trans-Isomer: Because the pyrimidine is locked in the equatorial position, the amine group at the 1-position is forced to also adopt an equatorial position. This results in an equatorial-equatorial (e,e) conformation, projecting the amine at a ~180° dihedral angle relative to the pyrimidine.

-

Cis-Isomer: With the pyrimidine locked equatorially, the amine group is forced into the axial position. This equatorial-axial (e,a) conformation projects the amine at a ~90° angle relative to the pyrimidine plane.

Conformational locking in cis/trans isomers of 4-(pyrimidin-4-yl)cyclohexanamine.

Principles of Crystallization and Salt Selection

Free base aliphatic amines are frequently oils or highly hygroscopic amorphous solids, making them unsuitable for high-resolution X-ray crystallography [3]. The conversion of 4-(pyrimidin-4-yl)cyclohexanamine to its hydrochloride (HCl) salt is a deliberate experimental choice driven by the following causalities:

-

Lattice Energy Maximization: The chloride anion acts as a multi-directional hydrogen bond acceptor. It bridges multiple cyclohexylammonium cations via strong N−H⋯Cl− interactions, forming a highly ordered, rigid crystal lattice that diffracts X-rays efficiently.

-

Protonation State Confirmation: X-ray diffraction of the HCl salt allows for the direct observation of the NH3+ protons in the residual electron density map. This validates the basicity and pKa assumptions of the primary amine, differentiating it from the less basic pyrimidine nitrogens.

Experimental Workflow: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.

Step 1: Hydrochloride Salt Formation

-

Procedure: Dissolve 1.0 equivalent of 4-(pyrimidin-4-yl)cyclohexanamine free base in anhydrous methanol. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0 °C.

-

Causality: The slight excess of HCl ensures complete protonation of the primary amine. Performing the addition at 0 °C prevents exothermic degradation or unwanted protonation of the pyrimidine ring (which would yield a dihydrochloride salt and alter the packing).

-

Validation: Isolate the precipitated powder and confirm mono-salt formation via 1H -NMR (integration of the downfield NH3+ protons).

Step 2: Vapor Diffusion Crystallization

-

Procedure: Dissolve the verified HCl salt in a minimum volume of methanol (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow the system to sit undisturbed at 4 °C for 3–7 days.

-

Causality: Vapor diffusion ensures an extremely slow, controlled increase in supersaturation. This prevents rapid, chaotic nucleation (which yields microcrystalline powder) and instead promotes the growth of macroscopic, defect-free single crystals.

-

Validation: Examine the resulting crystals under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are true single crystals, validating their suitability for diffraction.

Step 3: Cryogenic Data Collection and Refinement

-

Procedure: Mount a single crystal on a MiTeGen loop using Paratone-N oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation.

-

Causality: Flash-cooling to 100 K minimizes the thermal displacement parameters (B-factors) of the atoms. This reduction in atomic vibration is strictly required to resolve the electron density of the light hydrogen atoms attached to the protonated amine.

Step-by-step X-ray crystallography workflow for hydrochloride salt elucidation.

Quantitative Crystallographic Data

The structural elucidation of this class of compounds yields highly reproducible geometric parameters. The tables below summarize the expected quantitative data derived from the X-ray crystallographic analysis of pyrimidine-substituted cyclohexanamine HCl salts.

Table 1: Conformational Energetics and Vector Projections

| Isomer | Conformation | Amine Vector Angle | Relative Stability | Target Binding Profile |

| Trans-1,4 | Equatorial-Equatorial | ~180° | High | Extended solvent channel reach |

| Cis-1,4 | Equatorial-Axial | ~90° | Moderate | Orthogonal pocket interaction |

Table 2: Typical Crystallographic Parameters for Cyclohexanamine HCl Salts

| Parameter | Typical Value Range | Analytical Significance |

| Space Group | P21/c or P1ˉ | Indicates centrosymmetric packing (achiral molecule) |

| N−H⋯Cl− Distance | 3.10 - 3.25 Å | Confirms strong ionic hydrogen bonding network |

| R-factor ( R1 ) | < 0.05 (5%) | Validates high-resolution structural accuracy |

| Data Temp. | 100 - 120 K | Minimizes thermal motion for H-atom resolution |

Conclusion

The rigorous structural elucidation of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride via X-ray crystallography provides indispensable insights for drug discovery. By converting the free base into a highly crystalline hydrochloride salt and employing cryogenic diffraction techniques, researchers can definitively map the stereochemistry (cis vs. trans) and the conformational locking dictated by the pyrimidine ring. This precise 3D topological data is the foundation upon which highly selective, potent kinase inhibitors are rationally designed.

References

-

Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode PLOS One (2013) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors ACS Medicinal Chemistry Letters (2024) URL:[Link]

-

The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, C17H30N2 Zeitschrift für Kristallographie - New Crystal Structures (2021) URL:[Link]

-

Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists Journal of Medicinal Chemistry (2025) URL:[Link]

Application Note: Preparation and Handling of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Pharmacological Context

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (CAS: 1956325-63-5) is a critical synthetic building block and pharmacophore frequently utilized in the development of targeted small-molecule kinase inhibitors[1]. Because the biological efficacy of any small molecule is intrinsically linked to its bioavailability and solvation state in culture media, improper preparation can lead to compound precipitation, solvent-induced cytotoxicity, or irreproducible dose-response curves.

This application note provides a comprehensive, self-validating methodology for transitioning this compound from a lyophilized solid to a biologically active working solution, ensuring maximum stability and assay integrity.

Physicochemical Profiling & Solvation Causality

Understanding the physicochemical properties of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is essential for rationalizing the solvation strategy:

-

Molecular Formula: C₁₀H₁₆ClN₃[1]

-

Molecular Weight: 213.71 g/mol [1]

-

Salt Form Dynamics: The free base of this compound is an aliphatic amine, which can be susceptible to oxidation and exhibits limited aqueous solubility. Its formulation as a hydrochloride (HCl) salt significantly increases its polarity and solvation energy[2].

The Causality of Solvent Selection: While the HCl salt is designed to enhance aqueous solubility, preparing the primary master stock in water is highly discouraged for long-term storage. Aqueous solutions of amine salts are vulnerable to hydrolytic degradation, pH shifts, and microbial contamination over time. Furthermore, the common ion effect dictates that the solubility of hydrochloride salts can be unexpectedly suppressed in complex biological media or specific cellular compartments (like lysosomes) that possess high chloride concentrations[3].

Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for the master stock. As a polar aprotic solvent, DMSO completely dissolves both the ionic amine salt and the lipophilic pyrimidine/cyclohexane rings while preventing hydrolysis, ensuring the thermodynamic stability of the compound during prolonged storage at -20°C[2].

Experimental Workflow

The following diagram maps the critical path from solid powder to in vitro application, highlighting the necessary quality control checkpoints to ensure a self-validating experimental system.

Workflow for the preparation and validation of 4-(Pyrimidin-4-yl)cyclohexanamine HCl solutions.

Step-by-Step Protocol: Master Stock Preparation

Objective: Prepare a sterile, stable 10 mM master stock solution.

Materials Required:

-

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride powder

-

Anhydrous DMSO (Cell Culture Grade, >99.9% purity)

-

Micro-analytical balance (calibrated)

-

0.22 µm PTFE syringe filters

Methodology:

-

Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature for 30 minutes.

-

Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduction into a DMSO stock will rapidly degrade the compound and cause precipitation upon freezing.

-

-

Gravimetric Measurement: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial.

-

Solvation: Add the calculated volume of anhydrous DMSO (see Table 1). Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes.

-

Sterilization: Pass the homogenized solution through a 0.22 µm PTFE syringe filter.

-

Causality: While DMSO is inherently bacteriostatic, filtration removes insoluble environmental particulates and ensures absolute sterility for high-stringency cell culture[4].

-

-

Aliquoting: Divide the stock into 50 µL single-use aliquots in opaque microcentrifuge tubes and store at -20°C.

-

Causality: Repeated freeze-thaw cycles induce localized concentration gradients and micro-precipitation. Single-use aliquots guarantee consistent molarity across independent experiments.

-

Quantitative Data: Master Stock Reconstitution

Calculations based on MW = 213.71 g/mol [1]

| Target Concentration | Required Anhydrous DMSO per 1.0 mg | Required Anhydrous DMSO per 5.0 mg |

| 10 mM | 467.9 µL | 2.340 mL |

| 20 mM | 234.0 µL | 1.170 mL |

| 50 mM | 93.6 µL | 0.468 mL |

Step-by-Step Protocol: Working Solutions & Cell Culture Application

Objective: Treat cultured cells while maintaining absolute solvent toxicity below critical thresholds.

The Causality of DMSO Limits: DMSO can induce severe cellular toxicity, alter lipid bilayer permeability, and trigger unintended differentiation or apoptotic pathways. To prevent solvent-induced artifacts, the final DMSO concentration in the cell culture medium must be strictly maintained at or below 0.1% (v/v)[5].

Methodology:

-

Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex gently to ensure homogeneity before use.

-

Intermediate Dilutions: Prepare intermediate stocks in pure DMSO (see Table 2).

-

Causality: By standardizing the intermediate stocks, you ensure that the final volumetric addition to the culture media is identical across all doses, strictly locking the final DMSO concentration at 0.1%.

-

-

Media Pre-warming: Pre-warm the target cell culture media to 37°C.

-

Causality: Injecting a concentrated DMSO stock into cold media causes rapid thermodynamic shifts, leading the amphiphilic compound to "oil out" or crystallize before it can disperse[6].

-

-

Inoculation: Add the intermediate stock to the pre-warmed media (e.g., 1 µL stock into 999 µL media) and mix by gentle inversion. Avoid vortexing if the media contains Fetal Bovine Serum (FBS) to prevent protein denaturation.

-

Application: Immediately aspirate old media from the cell culture plates and replace it with the treated media.

Quantitative Data: Serial Dilution Strategy

Standardized for a constant 0.1% Final DMSO concentration.

| Final Target Conc. (in Media) | Intermediate DMSO Stock Conc. | Preparation of Intermediate Stock | Dilution in Pre-warmed Media | Final DMSO (%) |

| 10 µM | 10 mM | Use Master Stock directly | 1 µL Stock + 999 µL Media | 0.1% |

| 1 µM | 1 mM | 10 µL of 10 mM + 90 µL DMSO | 1 µL Stock + 999 µL Media | 0.1% |

| 100 nM | 100 µM | 10 µL of 1 mM + 90 µL DMSO | 1 µL Stock + 999 µL Media | 0.1% |

| 10 nM | 10 µM | 10 µL of 100 µM + 90 µL DMSO | 1 µL Stock + 999 µL Media | 0.1% |

| Vehicle Control | 0 (Pure DMSO) | N/A | 1 µL pure DMSO + 999 µL Media | 0.1% |

Quality Control & Assay Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, the experimental setup must be self-validating. Implement the following controls:

-

Microscopic Verification: Prior to applying the treated media to your cells, inspect a 100 µL sample under an inverted phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals or turbidity confirms complete aqueous solvation.

-

Isolating Solvent Artifacts (Vehicle Control): Every assay plate must include a vehicle control well treated with exactly 0.1% DMSO (lacking the active compound). Data analysis must normalize cell viability/activity against this specific vehicle control, not an untreated well, to isolate the true pharmacological effect of 4-(Pyrimidin-4-yl)cyclohexanamine[5].

-

Stock Integrity Check: If a master stock aliquot has been stored at -20°C for longer than 6 months, verify its concentration and purity via LC-MS or HPLC before use, as amine hydrochlorides can slowly degrade even in anhydrous conditions.

References

-

ChemicalBook. "4-(pyrimidin-4-yl)cyclohexan-1-amine hydrochloride." ChemicalBook. 1

-

BenchChem Technical Support Team. "Application Notes and Protocols for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in Cell Culture Experiments." BenchChem. 2

-

BenchChem Technical Support Team. "5-Hydrazinoisophthalic Acid Hydrochloride | 873773-66-1." BenchChem. 6

-

BenchChem Technical Support Team. "GSK484 Hydrochloride Salt Solubility." BenchChem. 4

-

National Institutes of Health (PMC). "Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device." NIH. 3

-

BenchChem Technical Support Team. "Norglaucine hydrochloride | 39945-41-0 - Benchchem." BenchChem. 5

Sources

- 1. 4-(pyrimidin-4-yl)cyclohexan-1-amine hydrochloride CAS#: 1956325-63-5 [m.chemicalbook.com]

- 2. 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl | 148223-47-6 | Benchchem [benchchem.com]

- 3. Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK484 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Hydrazinoisophthalic Acid Hydrochloride | 873773-66-1 [benchchem.com]

Application Note: 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride in Kinase Inhibitor Drug Discovery

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology, immunology, and neuropharmacology. Within the vast chemical space of pharmacophores, 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride has emerged as a highly privileged, bifunctional building block. As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety consistently yields lead compounds with superior kinase affinity, favorable physicochemical properties, and tunable isoform selectivity.

This application note details the structural rationale, synthetic integration, and biological screening of this versatile intermediate, providing actionable, field-proven protocols for drug development professionals.

The Pharmacophore Dissected

The utility of this building block stems from its dual-domain architecture:

-

The Pyrimidine Ring (ATP Hinge Binder): The pyrimidine moiety is a classical bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amide NH of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding pocket .

-

The Cyclohexanamine Linker (Vectorial Director): The cyclohexane ring provides a rigid, three-dimensional spatial projection, directing the attached amine out of the deep hydrophobic pocket toward the solvent-exposed region or the ribose-binding pocket. The stereochemistry of the cyclohexyl ring (cis vs. trans) can drastically alter isoform selectivity, as demonstrated in the selective targeting of LIMK1 over LIMK2 .

-

The Hydrochloride Salt Form: Supplying the building block as a hydrochloride salt is a deliberate chemical choice. It prevents premature oxidation of the primary amine, enhances shelf-life, and provides high solubility in polar aprotic solvents (like DMF or DMSO) during synthesis, allowing for precise stoichiometric control.

Key Kinase Targets & Mechanistic Insights

The 4-(pyrimidin-4-yl)cyclohexanamine scaffold is not limited to a single kinase family; its modularity allows it to be adapted for various signaling pathways.

-

PI3K/AKT/mTOR Pathway: Thienopyrimidine and pyrimidine derivatives utilizing cyclohexanamine linkers have shown profound efficacy as PI3K- α inhibitors. The primary amine is typically functionalized into a urea or amide to interact with the affinity pockets of PI3K, driving both potency and oral bioavailability .

-

PDK1 Inhibition: The pyrimidine-cyclohexyl-amine motif is famously utilized in inhibitors like GSK2334470 , a highly potent and selective PDK1 inhibitor. The cyclohexanamine acts as a crucial spacer that accommodates the inhibitor within the PDK1 activation loop, preventing the phosphorylation of downstream AKT .

Caption: PI3K/AKT/mTOR signaling pathway highlighting intervention points for pyrimidine-based inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and optimize.

Protocol 1: Synthesis of Kinase Inhibitor Candidates via Amide Coupling

This protocol details the attachment of 4-(pyrimidin-4-yl)cyclohexanamine HCl to a generic kinase core carboxylic acid.

Causality & Reagent Selection: We utilize HATU as the coupling reagent because kinase core carboxylic acids are often sterically hindered or electron-deficient. HATU generates a highly reactive HOAt ester intermediate, minimizing epimerization and maximizing yield. DIPEA (N,N-Diisopropylethylamine) is strictly required to neutralize the hydrochloride salt of the building block, liberating the free base in situ. DIPEA is chosen over triethylamine because its steric bulk prevents it from competing as a nucleophile, thereby preventing side-product formation.

Step-by-Step Methodology:

-

Activation: Dissolve the kinase core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

-

Free Base Liberation: In a separate vial, suspend 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Self-Validation Check: The cloudy suspension should become a clear solution, confirming the liberation of the free amine.

-

Coupling: Dropwise add the amine solution to the activated acid. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via Preparative HPLC (C18 column, H2O /MeCN gradient with 0.1% Formic Acid).

Caption: Workflow for integrating 4-(pyrimidin-4-yl)cyclohexanamine into kinase inhibitor scaffolds.

Protocol 2: In Vitro Kinase Screening via ADP-Glo™ Assay

Once the inhibitor is synthesized, its potency must be quantified.

Causality & Assay Selection: The ADP-Glo assay is selected because it directly measures kinase activity by quantifying the ADP produced during the reaction, making it universally applicable to any ATP-competitive inhibitor derived from the pyrimidine scaffold. To ensure trustworthiness, the protocol includes a self-validating Z'-factor calculation . A Z'-factor > 0.5 indicates an excellent assay window.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2 , 0.1 mg/mL BSA, pH 7.5). Dilute the target kinase (e.g., PDK1 or PI3K), ATP (at the Km value of the specific kinase), and the substrate.

-

Compound Pre-incubation: In a 384-well white microplate, add 1 μL of the synthesized inhibitor (serially diluted in DMSO). Add 2 μL of the kinase solution. Incubate for 30 minutes at room temperature to allow the pyrimidine hinge-binder to equilibrate.

-

Controls: Include "No Enzyme" wells (100% inhibition baseline) and "Vehicle" wells (0% inhibition baseline). Include a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity.

-

-

Kinase Reaction: Initiate the reaction by adding 2 μL of the ATP/Substrate mix. Incubate for 60 minutes.

-

ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

-

Kinase Detection: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

-

Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the Vehicle and No Enzyme controls. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Data Presentation

The following tables summarize typical quantitative data encountered when optimizing and screening derivatives of 4-(pyrimidin-4-yl)cyclohexanamine.

Table 1: Optimization of Amide Coupling Conditions Demonstrating the necessity of HATU/DIPEA for sterically hindered kinase cores.

| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Epimerization (%) |

| EDC/HOBt | TEA | DCM | 12 | 45% | < 1% |

| PyBOP | DIPEA | DMF | 6 | 72% | 3% |

| HATU | DIPEA | DMF | 2 | > 98% | < 1% |

Table 2: Representative Kinase Inhibition Profile ( IC50 ) Illustrating the broad applicability of the pyrimidine-cyclohexanamine scaffold across different kinase families based on literature benchmarks.

| Target Kinase | Pathway / Function | Typical IC50 Range (nM) | Primary Interaction Motif |

| PI3K- α | Cell Survival / mTOR | 5 – 50 nM | Pyrimidine (Hinge) + Urea extension |

| PDK1 | AKT Activation | 10 – 100 nM | Pyrimidine (Hinge) + Cyclohexyl spacer |

| CDK4/6 | Cell Cycle Progression | 15 – 80 nM | Pyrimidine (Hinge) + Piperazine tail |

| LIMK1 | Actin Cytoskeleton | 50 – 200 nM | Halogenated Pyrimidine + trans-Cyclohexyl |

References

-

4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 Source: Journal of Medicinal Chemistry URL:[Link]

-

The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors Source: Frontiers in Chemistry URL:[Link]

-

Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

-

GSK2334470 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL:[Link]

Application Notes and Protocols for Amide Coupling Reactions Using 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the key linkage in a vast array of pharmaceuticals and bioactive molecules.[1][2] The synthesis of amides is, therefore, one of the most frequently performed transformations in drug discovery.[1][2] This application note provides a detailed guide to performing amide coupling reactions using 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride, a valuable building block in the synthesis of novel therapeutics due to the presence of both a saturated carbocycle and a heteroaromatic pyrimidine ring.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical parameters of the reaction, provide step-by-step protocols, and offer troubleshooting guidance. The focus will be on understanding the rationale behind the selection of reagents and conditions to enable the successful synthesis of a diverse range of amide products.

Understanding the Core Reaction: Amide Coupling

Amide bond formation involves the condensation of a carboxylic acid and an amine.[2] Direct reaction requires high temperatures and is often not feasible for complex molecules. Therefore, the carboxylic acid is typically activated using a coupling reagent to facilitate the reaction under milder conditions.[2]

The general workflow for an amide coupling reaction is depicted below:

Caption: General workflow of an amide coupling reaction.

Key Considerations for 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

-

Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the amine is protonated. A base is therefore essential to neutralize the salt and liberate the free, nucleophilic amine. Typically, a non-nucleophilic organic base is used.

-

Basicity of the Pyrimidine Ring: The pyrimidine ring contains basic nitrogen atoms. While generally less basic than the primary amine, they can potentially interact with acidic reagents or byproducts. This is usually not a major issue with standard coupling conditions but should be considered.

-

Steric Hindrance: The cyclohexyl group is relatively bulky, which might influence the reaction rate, especially with sterically hindered carboxylic acids. The choice of a highly efficient coupling reagent can mitigate this.

Selecting the Right Reagents and Conditions

The success of an amide coupling reaction is highly dependent on the judicious choice of reagents and reaction parameters.

Coupling Reagents

A variety of coupling reagents are available, each with its own advantages and disadvantages.[2] For a substrate like 4-(pyrimidin-4-yl)cyclohexanamine, uronium/aminium salts and carbodiimides are excellent choices.

| Coupling Reagent | Advantages | Disadvantages |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High reactivity, fast reaction times, low rates of racemization.[4][5][6] | Higher cost, can guanidinylate the amine if not used correctly.[4] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Water-soluble byproducts are easily removed by aqueous workup.[5][7] Cost-effective.[8] | Can lead to racemization without an additive like HOBt.[5] Formation of N-acylurea byproduct is possible.[7][8] |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive and effective.[9][10][11] | The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[5][10] |

Additives

Additives are often used in conjunction with coupling reagents to improve reaction efficiency and suppress side reactions, particularly racemization in the case of chiral carboxylic acids.

-

HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt forms an active ester intermediate that is more stable and less prone to racemization than the initial O-acylisourea.[12]

-

DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst, often used in small amounts. However, it can increase the risk of racemization with some substrates.[1]

Bases

As 4-(pyrimidin-4-yl)cyclohexanamine is supplied as a hydrochloride salt, a base is required to liberate the free amine. A non-nucleophilic base is preferred to avoid competing reactions with the activated carboxylic acid.

| Base | pKa of Conjugate Acid | Comments |

| DIPEA (N,N-Diisopropylethylamine) | ~10.8 | Sterically hindered and non-nucleophilic. A very common choice for amide couplings.[13] |

| Et₃N (Triethylamine) | ~10.7 | Also widely used, but can sometimes lead to side reactions due to its smaller steric profile. |

Solvents

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction rate.[14]

| Solvent | Properties |

| DMF (N,N-Dimethylformamide) | A polar aprotic solvent that is an excellent choice for many amide coupling reactions due to its high solvating power.[14][15] |

| DCM (Dichloromethane) | A versatile, lower-boiling solvent that is also widely used.[14][15] |

| MeCN (Acetonitrile) | A polar aprotic solvent that can be a good alternative to DMF and DCM.[1][15] |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or prone to racemization.

Materials:

-

Carboxylic acid (1.0 eq)

-

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

-

In a separate flask, dissolve 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method, particularly suitable for routine amide synthesis.

Materials:

-

Carboxylic acid (1.0 eq)

-

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DCM or DMF (to make a 0.1-0.5 M solution)

Procedure:

-

To a dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise.

-

Add DIPEA (2.5 eq) dropwise to the cold solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic phase with 1N HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.[16]

Troubleshooting

Even with robust protocols, challenges can arise. The following guide addresses common issues.

Caption: A decision tree for troubleshooting low-yielding amide coupling reactions.

Conclusion

The amide coupling of 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride is a versatile and robust transformation that can be achieved using standard modern coupling reagents. By understanding the roles of the coupling reagent, base, and solvent, and by selecting the appropriate conditions, researchers can efficiently synthesize a wide array of novel amide-containing molecules for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a strong foundation for the successful implementation of this important reaction.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

-

MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

-

Cen-Med. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. [Link]

-

Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

-

International Journal of Advances in Engineering and Management (IJAEM). (n.d.). Water as a Reaction Medium for Efficient Amide Couplings: A Mechanistic and Process Optimization Study. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

- Google Patents. (n.d.).

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

-

National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Reddit. (2024). HATU coupling - what's the best order? [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? [Link]

-

ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

-

Reddit. (2022). amide coupling help. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

ACS Publications. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. [Link]

-

Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

-

ACS Publications. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. [Link]

-

PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. [Link]

-

ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. [4-(Pyrimidin-2-yloxy)cyclohexyl]amine|RUO|Supplier [benchchem.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. peptide.com [peptide.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]

- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Application Note: Structural and Stereochemical Elucidation of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride via NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Application Guide

Rationale and Experimental Design

The characterization of active pharmaceutical ingredients (APIs) requires rigorous analytical frameworks to confirm molecular connectivity, stereochemistry, and salt stoichiometry. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride presents specific analytical challenges due to its basic amine group, potential for cis/trans isomerism, and the electron-deficient pyrimidine ring.

Expertise & Experience: Causality in Method Development

Do not treat NMR parameters as arbitrary defaults; every variable must be engineered for the molecule at hand.

-

Solvent Selection: Anhydrous DMSO-d6 is strictly required over D2O or CD3OD. Protic deuterated solvents induce rapid chemical exchange with the ammonium (-NH3+) protons, rendering them invisible to the NMR timescale. DMSO-d6 suppresses this exchange, allowing for the direct observation of the -NH3+ signal, which is critical for differentiating the hydrochloride salt from a free base or a neutral cocrystal (). Furthermore, chemical shifts in DMSO-d6 are highly sensitive to hydrogen bonding networks, providing secondary confirmation of the salt state ().

-

Relaxation Delays ( D1 ): To accurately integrate the spectrum and verify the 1:1 API-to-HCl stoichiometry, the relaxation delay must be set to at least 5×T1 of the slowest relaxing spin. Standard 1-second delays will truncate the recovery of the quaternary pyrimidine carbons and the highly deshielded H-2 proton, leading to artificially low integrals ().

The Self-Validating Protocol

A trustworthy analytical protocol must be a self-validating system . This method utilizes internal stoichiometric cross-checks to ensure data integrity before any formal assignment begins.

-

Primary Validation (Stoichiometry): Calibrate the integration of the pyrimidine H-2 proton (singlet, ~9.10 ppm) to exactly 1.00. The broad ammonium (-NH3+) signal (~8.20 ppm) must integrate to 3.00 ± 0.05. A deficient integral immediately flags incomplete salt formation or signal loss due to chemical exchange.

-

Secondary Validation (Anhydrous Integrity): Monitor the residual water peak in DMSO-d6 (baseline expectation: sharp singlet at 3.33 ppm). If this peak broadens significantly or shifts downfield, it indicates active hydrogen bonding and proton exchange between trace water and the amine salt. If this occurs, the sample fails validation and must be re-prepared in a rigorously anhydrous environment.

Standardized Acquisition Workflow

Figure 1: Standardized self-validating NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Weigh exactly 15.0 ± 0.5 mg of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

-

Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup (400/500 MHz Spectrometer)

-

Insert the sample and allow 5 minutes for thermal equilibration (298 K).

-

Lock the spectrometer to the DMSO-d6 deuterium resonance.

-

Tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor (Q) of the RF circuit.

-

Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO-d6 pentet (2.50 ppm) exhibits a Full-Width at Half-Maximum (FWHM) of <1.0 Hz.

Step 3: 1 H NMR Acquisition

-

Pulse Sequence: zg30 (30° flip angle) or zg (90° flip angle for strict qNMR).

-

Spectral Width: 15 ppm (to capture highly deshielded exchangeable protons).

-

Relaxation Delay ( D1 ): 10.0 seconds.

-

Number of Scans (NS): 16.

Step 4: 13 C{ 1 H} NMR Acquisition

-

Pulse Sequence: zgpg30 (Proton-decoupled 1D carbon).

-

Decoupling Scheme: WALTZ-16.

-

Spectral Width: 250 ppm.

-

Relaxation Delay ( D1 ): 2.0 seconds.

-

Number of Scans (NS): 512 to 1024 (depending on cryoprobe vs. room-temperature probe availability).

Step 5: Data Processing

-

Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C).

-

Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

-

Apply a polynomial baseline correction to ensure accurate integration values.

Data Presentation & Stereochemical Logic

The structural elucidation of the cyclohexane ring relies heavily on the Karplus equation. In a chair conformation, the trans-isomer places both the pyrimidine and ammonium groups in equatorial positions to minimize 1,3-diaxial steric strain. Consequently, the protons attached to C-1' and C-4' are forced into axial positions.

Axial protons exhibit large diaxial coupling constants ( 3Jax−ax≈10−12 Hz) with adjacent axial protons, resulting in broad, highly split multiplets (typically triplets of triplets). The absence of these large couplings would indicate a cis-isomer.

Figure 2: Logical decision tree for stereochemical elucidation via J-coupling.

Table 1: Expected 1 H NMR Assignments (DMSO-d6, 400 MHz)

| Position | Chem. Shift (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |

| 2 | 9.10 | s | 1H | - | Pyrimidine H-2 (Deshielded by two N atoms) |

| 6 | 8.75 | d | 1H | 5.2 | Pyrimidine H-6 |

| -NH 3+ | 8.20 | br s | 3H | - | Ammonium salt protons (Validates HCl salt) |

| 5 | 7.45 | d | 1H | 5.2 | Pyrimidine H-5 |

| 1' | 3.15 | tt | 1H | 11.5, 3.5 | Cyclohexane H-1' (Axial, indicates trans) |

| 4' | 2.85 | tt | 1H | 12.0, 3.5 | Cyclohexane H-4' (Axial, indicates trans) |

| 2', 6' eq | 2.10 | br d | 2H | ~12.0 | Cyclohexane CH 2 (Equatorial) |

| 3', 5' eq | 1.95 | br d | 2H | ~12.0 | Cyclohexane CH 2 (Equatorial) |

| 2', 6' ax | 1.60 | qd | 2H | 12.0, 3.5 | Cyclohexane CH 2 (Axial) |

| 3', 5' ax | 1.45 | qd | 2H | 12.0, 3.5 | Cyclohexane CH 2 (Axial) |

Table 2: Expected 13 C{ 1 H} NMR Assignments (DMSO-d6, 100 MHz)

| Position | Chem. Shift (ppm) | Type | Structural Assignment |

| 4 | 169.5 | C | Pyrimidine C-4 (Quaternary, attached to cyclohexane) |

| 2 | 158.2 | CH | Pyrimidine C-2 |

| 6 | 156.8 | CH | Pyrimidine C-6 |

| 5 | 119.4 | CH | Pyrimidine C-5 |

| 1' | 49.5 | CH | Cyclohexane C-1' (Deshielded by -NH 3+ ) |

| 4' | 42.1 | CH | Cyclohexane C-4' (Deshielded by pyrimidine) |

| 2', 6' | 29.8 | CH 2 | Cyclohexane C-2', C-6' |

| 3', 5' | 28.5 | CH 2 | Cyclohexane C-3', C-5' |

References

-

Title: Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy Source: Crystal Growth & Design (ACS Publications) URL: [Link]

-

Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (Wiley) URL: [Link]

-

Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL: [Link]

Application Note: Scale-Up Synthesis and Process Optimization of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Executive Summary

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a highly valued aliphatic-heteroaromatic building block, frequently utilized in the development of advanced kinase inhibitors (e.g., CDK, JAK, and EGFR targets). Transitioning this intermediate from discovery chemistry (milligram scale) to process manufacturing (kilogram scale) presents distinct challenges. These include avoiding transition-metal catalyst poisoning by the pyrimidine nitrogens, controlling chemoselectivity during amine formation, and isolating a highly pure, stable solid.

This application note details a robust, four-stage scalable synthesis optimized for yield, safety, and operational simplicity, moving away from unstable organometallic reagents toward a highly controlled Suzuki-Miyaura and reductive amination sequence.

Retrosynthetic Strategy & Process Rationale

Direct sp2

sp3 cross-coupling (e.g., Negishi coupling of a cyclohexylzinc reagent with 4-chloropyrimidine) is often employed in early discovery chemistry. However, it is poorly suited for scale-up due to the instability of organozinc reagents and the propensity for β -hydride elimination.Instead, our process utilizes a highly reliable sp2

sp2 Suzuki-Miyaura cross-coupling between 4-chloropyrimidine and 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester.-

Catalyst Selection: 4-Chloropyrimidines are highly reactive electrophiles due to the electron-deficient nature of the pyrimidine ring [1]. However, the basic nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation [2]. We utilize Pd(dppf)Cl2 , a bidentate phosphine ligand complex that resists protodehalogenation and maintains high turnover numbers.

-

Amine Installation: Direct reductive amination of the resulting ketone with ammonia gas often yields unacceptable levels of secondary and tertiary amine dimers. By converting the ketone to an oxime intermediate prior to reduction, we ensure >98% selectivity for the primary amine [3].

-

Salt Formation: The free base of the product is a viscous oil that is difficult to handle and prone to oxidative degradation. Isolation as the hydrochloride salt in isopropanol (IPA) drives crystallization, purges residual organic impurities, and provides a stable, free-flowing powder.

Process Workflow Diagram

Four-stage scale-up workflow for 4-(pyrimidin-4-yl)cyclohexanamine HCl.

Step-by-Step Experimental Protocols & In-Process Controls (IPC)

Stage 1: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to yield 8-(pyrimidin-4-yl)-1,4-dioxaspiro[4.5]dec-7-ene.

-

Charge: To a 50 L glass-lined reactor under N2 , charge 4-chloropyrimidine (1.0 equiv, 1.0 kg), 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.1 equiv, 2.56 kg), and K2CO3 (2.5 equiv, 3.0 kg).

-

Solvent: Add degassed 1,4-dioxane (10 L) and deionized water (2.5 L). Sparge the biphasic mixture with N2 for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.

-

Catalyst Addition: Charge Pd(dppf)Cl2 (0.02 equiv, 128 g).

-

Reaction: Heat the mixture to 85 °C for 8-10 hours under vigorous agitation.

-

IPC (Self-Validation): Sample organic phase for HPLC. Pass criteria: <1.0% 4-chloropyrimidine remaining. Do not proceed until conversion is verified.

-

Workup: Cool to 20 °C, separate the aqueous layer. Wash the organic layer with 10% aq. NaCl (5 L). Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 0.5 kg) at 40 °C for 4 hours to reduce residual Pd, then filter. Concentrate the filtrate under vacuum to afford Intermediate 1 as a crude oil.

Stage 2: Alkene Reduction & Ketal Cleavage

Objective: Saturation of the cyclohexene ring and unmasking of the ketone to yield 4-(pyrimidin-4-yl)cyclohexan-1-one.

-

Hydrogenation: Dissolve crude Intermediate 1 in ethanol (15 L). Charge 10% Pd/C (50% wet, 0.1 kg) into a pressure reactor.

-

Reaction: Pressurize with H2 gas to 3 bar and stir at 25 °C for 6 hours.

-

IPC (Self-Validation): HPLC analysis. Pass criteria: <0.5% of the alkene intermediate.

-

Filtration: Filter the mixture through a pad of Celite under N2 to remove Pd/C.

-

Deprotection: Transfer the filtrate to a reactor. Add 3M aqueous HCl (5 L) and heat to 50 °C for 4 hours to hydrolyze the ketal.

-

Workup: Neutralize the mixture to pH 7.5 using 2M NaOH. Extract with Ethyl Acetate (3 x 5 L). Dry the combined organics over Na2SO4 , filter, and concentrate to yield Intermediate 2 (Ketone).

Stage 3: Oxime Formation & Diastereoselective Reduction

Objective: Conversion of the ketone to the primary amine via an oxime intermediate.

-

Oxime Formation: Dissolve Intermediate 2 (approx. 1.3 kg) in methanol (10 L). Add hydroxylamine hydrochloride (1.5 equiv, 0.77 kg) and sodium acetate (1.5 equiv, 0.91 kg). Stir at 40 °C for 4 hours.

-

IPC (Self-Validation): HPLC analysis. Pass criteria: <1% Ketone remaining.

-

Reduction: Transfer the oxime solution to a pressure reactor. Charge Raney-Nickel (slurry in water, 0.2 kg) and aqueous ammonia (28%, 1 L). Causality: The addition of ammonia shifts the equilibrium to suppress the formation of secondary amine dimers during the reduction of the imine intermediate [3].

-

Reaction: Pressurize with H2 (5 bar) and heat to 50 °C for 12 hours.

-

Workup: Carefully filter the catalyst under an inert atmosphere (Raney-Ni is highly pyrophoric). Concentrate the filtrate, dilute with water (5 L), and extract with Dichloromethane (3 x 5 L). Concentrate the organic phase to yield Intermediate 3 (Free Base) as a cis/trans isomeric mixture.

Stage 4: Salt Formation & Isolation

Objective: Precipitation of the API intermediate and thermodynamic enrichment of the desired isomer.

-

Dissolution: Dissolve the crude free base in Isopropanol (IPA, 8 L) at 60 °C.

-

Acidification: Slowly add 5-6 N HCl in IPA (1.2 equiv) dropwise over 1 hour. A thick white precipitate will begin to form. Causality: IPA provides the optimal solubility gradient for the hydrochloride salt, allowing organic impurities to remain dissolved in the mother liquor while maximizing the yield of the crystalline product.

-

Crystallization: Cool the suspension linearly to 5 °C over 4 hours. Hold at 5 °C for 2 hours to complete precipitation.

-

Isolation: Filter the solid via a Nutsche filter. Wash the filter cake with cold IPA (2 L) and Heptane (2 L).

-

Drying: Dry the solid in a vacuum oven at 45 °C until constant weight.

Quantitative Data & Quality Metrics

The following table summarizes the expected quantitative outputs and quality control metrics for a 1.0 kg input of 4-chloropyrimidine.

| Stage | Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Key IPC / Quality Metric |

| 1 | Protected Cyclohexenylpyrimidine | 85 - 90% | > 95% a/a | Residual Pd < 50 ppm |

| 2 | 4-(Pyrimidin-4-yl)cyclohexan-1-one | 88 - 92% | > 97% a/a | Ketal cleavage > 99% |

| 3 | 4-(Pyrimidin-4-yl)cyclohexanamine | 80 - 85% | > 96% a/a | Dimer impurity < 2.0% |

| 4 | Final HCl Salt | 85 - 90% | > 99.5% a/a | Moisture (KF) < 0.5% |

| Overall | Final API Intermediate | ~ 55% | > 99.5% a/a | White crystalline powder |

References

-

BenchChem Technical Support Team. "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines." BenchChem, 2025. 1

-

ACS Catalysis. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." American Chemical Society, 2025. 2

-

The Journal of Organic Chemistry. "Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam." American Chemical Society, 2019. 3

Sources

Improving synthesis yield of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride , a critical pharmaceutical building block.

Below, you will find a mechanistic breakdown of the synthetic workflow, an advanced troubleshooting guide (FAQ), quantitative optimization data, and a fully self-validating experimental protocol.

I. Synthesis Workflow & Critical Nodes

The standard industrial route to this molecule involves a three-step sequence: a Suzuki-Miyaura cross-coupling, a heterogeneous catalytic hydrogenation, and an acidic deprotection/salt formation.

Three-step synthetic workflow for 4-(Pyrimidin-4-yl)cyclohexanamine HCl with failure nodes.

II. Troubleshooting Guide & FAQs

Q1: My Suzuki coupling yield (Step 1) is consistently below 40%, and LCMS shows significant degradation of 4-chloropyrimidine. What is the mechanistic cause? Causality: 4-Chloropyrimidine is highly electron-deficient, which facilitates rapid oxidative addition to the palladium center[1]. However, this same electron deficiency makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to hydrolysis (forming pyrimidin-4-ol). Solution: Avoid strongly basic aqueous conditions (like 2M NaOH). Switch to a milder base such as K2CO3 or Cs2CO3 in a 1,4-dioxane/water (4:1) mixture. Ensure the solvent is rigorously degassed via sparging to prevent oxidative protodeboronation of the aliphatic boronate ester.

Q2: The hydrogenation of the cyclohexene intermediate (Step 2) stalls at 15-30% conversion, even with fresh Pd/C. Why does this happen? Causality: Catalytic hydrogenation is a heterogeneous process that occurs on the surface of solid catalyst particles[2]. The nitrogen atoms in the pyrimidine ring possess lone pairs that act as strong Lewis bases. These lone pairs coordinate tightly to the active palladium surface, effectively blocking the alkene from binding—a phenomenon known as catalyst poisoning. Solution: Introduce 1.1 equivalents of glacial acetic acid (AcOH) to the reaction mixture. The acid reversibly protonates the pyrimidine nitrogens, masking their lone pairs and preventing them from binding to the palladium surface, thereby allowing the alkene to be reduced.

Decision matrix for troubleshooting stalled alkene hydrogenation reactions.